molecular formula C18H19NO2 B1672202 Isbogrel CAS No. 89667-40-3

Isbogrel

Katalognummer: B1672202
CAS-Nummer: 89667-40-3
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: UWPBQLKEHGGKKD-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isbogrel ist ein kleinmolekularer Thromboxan-A2-Synthase-Inhibitor. Er wurde ursprünglich von Takeda Pharmaceutical Co., Ltd. für seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf- und Nervensystemerkrankungen entwickelt. Die Verbindung hat die Summenformel C18H19NO2 und ist bekannt für ihre Fähigkeit, die Thromboxan-A2-Synthese zu hemmen, die eine entscheidende Rolle bei der Thrombozytenaggregation und Vasokonstriktion spielt .

Wissenschaftliche Forschungsanwendungen

Isbogrel hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Thromboxan-A2-Synthase, einem Enzym, das für die Produktion von Thromboxan-A2 verantwortlich ist. Thromboxan-A2 ist ein potentes Vasokonstriktor und ein Promotor der Thrombozytenaggregation. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Thromboxan-A2, was zu einer verminderten Thrombozytenaggregation und Vasodilatation führt. Dieser Mechanismus macht es zu einer wertvollen Verbindung für die Untersuchung von Herz-Kreislauf-Erkrankungen und die Entwicklung verwandter Therapien .

Biochemische Analyse

Biochemical Properties

Isbogrel plays a significant role in biochemical reactions by inhibiting thromboxane A2 synthase (TXA2 synthase), an enzyme involved in the biosynthesis of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, this compound reduces the production of thromboxane A2, thereby exerting antiplatelet and antithrombotic effects . This compound interacts with TXA2 synthase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to platelet function and vascular health. By inhibiting thromboxane A2 synthesis, this compound reduces platelet aggregation and thrombus formation, which are critical steps in the development of cardiovascular diseases . Additionally, this compound’s inhibition of thromboxane A2 synthesis can lead to vasodilation, improving blood flow and reducing blood pressure . These effects on platelet function and vascular tone highlight the potential of this compound in managing cardiovascular conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of thromboxane A2 synthase. This compound binds to the active site of TXA2 synthase, blocking the enzyme’s ability to convert prostaglandin H2 to thromboxane A2 . This inhibition reduces the levels of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction. By decreasing thromboxane A2 production, this compound exerts its antiplatelet and antithrombotic effects, ultimately contributing to the prevention of thrombotic events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its inhibitory activity on thromboxane A2 synthesis for several hours after administration . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound’s antiplatelet and antithrombotic effects persist for a significant duration, making it a potentially valuable therapeutic agent for managing cardiovascular diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of thromboxane A2 synthesis and platelet aggregation . At lower doses, this compound effectively reduces thromboxane A2 levels and platelet aggregation, while higher doses may lead to more pronounced antithrombotic effects. Excessive doses of this compound can result in adverse effects, such as prolonged bleeding time and potential toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of thromboxane A2. By inhibiting thromboxane A2 synthase, this compound disrupts the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane A2 levels . This inhibition affects the overall metabolic flux of the arachidonic acid pathway, leading to decreased production of thromboxane A2 and its downstream effects on platelet function and vascular tone .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including platelets and vascular endothelial cells . This compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, this compound’s transport across cell membranes may involve specific transporters or passive diffusion, facilitating its entry into target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . This compound’s inhibitory activity on TXA2 synthase occurs within the cytoplasmic compartment, preventing the conversion of prostaglandin H2 to thromboxane A2 . This subcellular localization is crucial for this compound’s mechanism of action, as it allows the compound to effectively inhibit thromboxane A2 synthesis and exert its antiplatelet and antithrombotic effects.

Vorbereitungsmethoden

Isbogrel kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode umfasst die Reaktion von 3-(Trimethylsilyl)propargylalkohol mit anderen Reagenzien, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperatursteuerungen, um die korrekte Bildung der Verbindung sicherzustellen. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um größere Mengen an this compound zu produzieren .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Analyse Chemischer Reaktionen

Isbogrel undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Isbogrel ist einzigartig in seiner selektiven Hemmung der Thromboxan-A2-Synthase. Ähnliche Verbindungen sind:

This compound zeichnet sich durch seine spezifische Zielsetzung der Thromboxan-A2-Synthase aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021133
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89667-40-3
Record name Isbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89667-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbogrel
Reactant of Route 2
Reactant of Route 2
Isbogrel
Reactant of Route 3
Isbogrel
Reactant of Route 4
Isbogrel
Reactant of Route 5
Isbogrel
Reactant of Route 6
Isbogrel
Customer
Q & A

Q1: What is the primary mechanism of action of Isbogrel?

A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of this compound that result in dual-acting compounds?

A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has this compound been investigated in preclinical models of cardiovascular disease?

A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.

Q6: Are there any known drug interactions with this compound?

A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.

Q7: What analytical methods are typically employed to study this compound?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.